

An In-depth Technical Guide to the Aqueous Solubility of Mohr's Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Azanium;hexahydrate*

Cat. No.: *B12564175*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Mohr's salt (Ammonium iron(II) sulfate hexahydrate, $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O}$) in water. This document includes quantitative solubility data at various temperatures, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts

Mohr's salt is a double salt of ferrous sulfate and ammonium sulfate, widely used in analytical chemistry as a primary standard for permanganometry and as a stable source of Fe^{2+} ions.^[1] Its solubility in water is a critical parameter for its application in various scientific and industrial processes, including drug development where iron content and dissolution rates can be of significance.

When dissolved in water, Mohr's salt dissociates to yield the aquo complex $[\text{Fe}(\text{H}_2\text{O})_6]^{2+}$, which has an octahedral molecular geometry.^{[2][3][4]} The dissolution process is influenced by temperature, with solubility generally increasing as temperature rises.^{[5][6]} To prevent the hydrolysis of the ferrous ion and its oxidation to the ferric state, the dissolution is typically carried out in water acidified with a small amount of sulfuric acid.^{[2][7][8][9]}

Quantitative Solubility Data

The following table summarizes the solubility of Mohr's salt in water at different temperatures. The data is presented in grams of anhydrous salt per 100 grams of water.

Temperature (°C)	Solubility (g/100 g H ₂ O)
0	17.8
20	26.9
40	38.5
60	53.4
80	73.0
100	-

Data sourced from Sigma-Aldrich.

Experimental Protocol for Determining Solubility

This section outlines a detailed methodology for the experimental determination of the solubility of Mohr's salt in water.

Objective: To determine the solubility of Mohr's salt in water at various temperatures to construct a solubility curve.

Materials:

- Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)
- Distilled or deionized water
- Dilute sulfuric acid (e.g., 0.1 M)
- Heating and stirring plate
- Magnetic stir bar
- Digital thermometer with a precision of ±0.1 °C

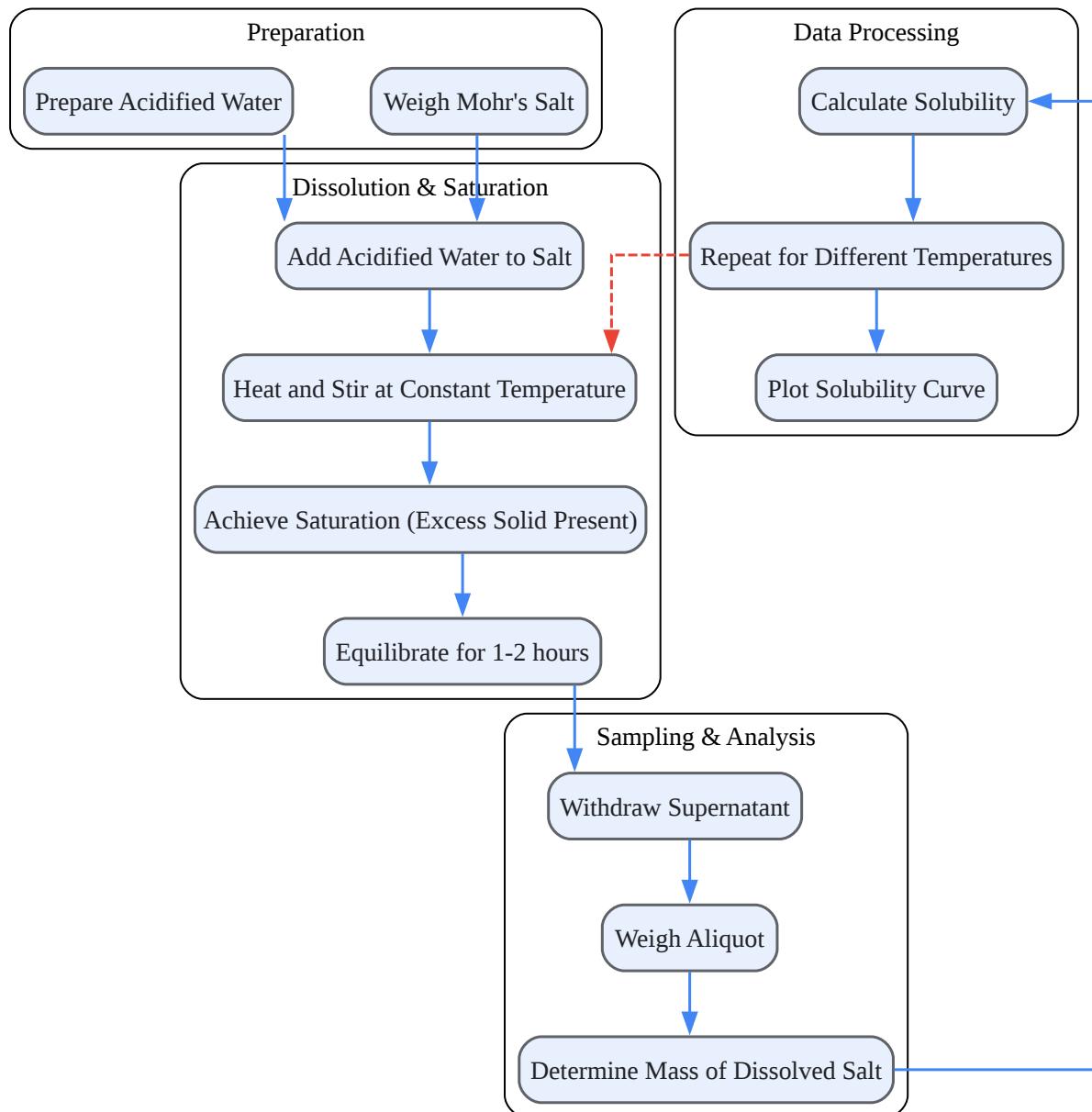
- Water bath
- Analytical balance with a precision of ± 0.001 g
- Volumetric flasks and pipettes
- Beakers and Erlenmeyer flasks
- Filtration apparatus (e.g., Büchner funnel and vacuum flask)
- Drying oven

Methodology:

- Preparation of Acidified Water: To prevent hydrolysis and oxidation of the ferrous ions, prepare a stock solution of acidified water by adding a small amount of dilute sulfuric acid to distilled water. The final pH of the solution should be slightly acidic.
- Preparation of Saturated Solutions:
 - Accurately weigh a known amount of Mohr's salt and transfer it to a beaker.
 - Add a measured volume of the acidified water to the beaker.
 - Place the beaker in a constant temperature water bath set to the desired temperature.
 - Introduce a magnetic stir bar and stir the solution continuously to facilitate dissolution.
 - Add Mohr's salt in small increments until a small amount of undissolved solid remains at the bottom of the beaker, indicating that the solution is saturated.
 - Allow the solution to equilibrate at the set temperature for a sufficient period (e.g., 1-2 hours) with continuous stirring to ensure saturation is reached.
- Sampling and Analysis:
 - Once equilibrium is established, stop stirring and allow the excess solid to settle.

- Carefully withdraw a known volume of the clear supernatant solution using a pre-warmed pipette to avoid premature crystallization.
- Transfer the aliquot to a pre-weighed volumetric flask and record the exact mass of the solution.
- Determine the mass of the dissolved Mohr's salt in the aliquot. This can be achieved by evaporating the solvent in a drying oven set at a temperature below the decomposition point of the salt (decomposition starts around 100-110 °C) and weighing the remaining solid. Alternatively, the concentration of Fe²⁺ ions can be determined by titration with a standardized potassium permanganate solution.

• Data Calculation:


- Calculate the mass of water in the aliquot by subtracting the mass of the dissolved Mohr's salt from the total mass of the solution aliquot.
- Express the solubility in grams of Mohr's salt per 100 grams of water using the following formula: Solubility = (mass of dissolved Mohr's salt / mass of water) x 100

• Repeat for Different Temperatures: Repeat the entire procedure at various temperatures (e.g., 0, 20, 40, 60, and 80 °C) to obtain a set of solubility data points.

• Constructing the Solubility Curve: Plot the calculated solubility (g/100 g H₂O) on the y-axis against the corresponding temperature (°C) on the x-axis to generate the solubility curve for Mohr's salt.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Mohr's salt.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of Mohr's salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]
- 3. Mohr's Salt By Unacademy [unacademy.com]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]
- 7. quora.com [quora.com]
- 8. scribd.com [scribd.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aqueous Solubility of Mohr's Salt]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12564175#solubility-of-mohr-s-salt-in-water\]](https://www.benchchem.com/product/b12564175#solubility-of-mohr-s-salt-in-water)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com